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Compound of Interest

Compound Name: Nonadecyl methane sulfonate

Cat. No.: B15622293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Nonadecyl methanesulfonate, a long-chain alkyl sulfonate, serves as a valuable reagent in

organic synthesis, primarily acting as an efficient alkylating agent. Its utility stems from the

excellent leaving group ability of the mesylate anion, facilitating nucleophilic substitution

reactions. The nonadecyl group, a saturated nineteen-carbon chain, imparts significant

lipophilicity to target molecules, a property often sought after in the development of

pharmaceuticals and materials science.

This document provides detailed application notes and experimental protocols for the key

synthetic transformations involving Nonadecyl methanesulfonate.

Application 1: Williamson Ether Synthesis for the
Preparation of Long-Chain Ethers
The Williamson ether synthesis is a robust and widely used method for the preparation of

symmetrical and unsymmetrical ethers. In this reaction, an alkoxide or phenoxide acts as a

nucleophile, displacing a leaving group from an alkylating agent in an SN2 reaction. Nonadecyl

methanesulfonate is an excellent electrophile for this transformation, allowing for the

introduction of the long nonadecyl chain.

Reaction Scheme:
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R: Alkyl or Aryl group

Key advantages of using Nonadecyl methanesulfonate:

High Reactivity: The methanesulfonate group is a superior leaving group compared to

halides (e.g., chloride, bromide) in many cases, often leading to higher yields and milder

reaction conditions.

Versatility: A wide range of alkoxides and phenoxides can be used as nucleophiles, allowing

for the synthesis of diverse long-chain ethers.

Quantitative Data for Williamson Ether Synthesis
Nucleoph
ile (R-OH)

Electroph
ile

Base Solvent
Temperat
ure (°C)

Time (h) Yield (%)

Phenol

Nonadecyl

methanesu

lfonate

NaH DMF 25 - 60 4 - 12 85 - 95

Benzyl

alcohol

Nonadecyl

methanesu

lfonate

KH THF 0 - 25 6 - 18 80 - 90

1-Octanol

Nonadecyl

methanesu

lfonate

NaH DMF 25 - 80 8 - 24 75 - 85

4-

Methoxyph

enol

Nonadecyl

methanesu

lfonate

K₂CO₃ Acetone Reflux 12 - 24 88 - 98

Note: The yields presented are typical for Williamson ether synthesis with long-chain alkyl

sulfonates and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: Synthesis of Nonadecyl Phenyl
Ether
Materials:
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Phenol (1.0 eq)

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

Nonadecyl methanesulfonate (1.1 eq)

Anhydrous Dimethylformamide (DMF)

Diethyl ether

Saturated aqueous ammonium chloride solution

Saturated aqueous sodium chloride solution (brine)

Anhydrous magnesium sulfate

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add

anhydrous DMF.

Add phenol to the flask and stir until dissolved.

Cool the solution to 0 °C in an ice bath.

Carefully add sodium hydride in small portions. The mixture will effervesce (hydrogen gas

evolution).

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional 30 minutes to ensure complete formation of the sodium phenoxide.

Add a solution of Nonadecyl methanesulfonate in anhydrous DMF to the reaction mixture

dropwise.

Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be

monitored by Thin Layer Chromatography (TLC).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15622293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon completion, carefully quench the reaction by the slow addition of saturated aqueous

ammonium chloride solution at 0 °C.

Transfer the mixture to a separatory funnel and add diethyl ether and water.

Separate the layers. Extract the aqueous layer with diethyl ether (2 x).

Combine the organic layers and wash with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl

acetate gradient) to afford the pure nonadecyl phenyl ether.

Application 2: N-Alkylation of Amines for the
Synthesis of Long-Chain Secondary and Tertiary
Amines
Nonadecyl methanesulfonate is an effective reagent for the N-alkylation of primary and

secondary amines to furnish the corresponding secondary and tertiary amines, respectively.

This SN2 reaction is a fundamental transformation in organic synthesis, particularly for the

preparation of lipophilic amine derivatives used in drug development and as surfactants.

Reaction Scheme (Primary Amine):

R: Alkyl or Aryl group

Reaction Scheme (Secondary Amine):

R: Alkyl or Aryl group

A base is typically required to neutralize the methanesulfonic acid byproduct.

Quantitative Data for N-Alkylation of Amines
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Amine
Electroph
ile

Base Solvent
Temperat
ure (°C)

Time (h) Yield (%)

Aniline

Nonadecyl

methanesu

lfonate

K₂CO₃ Acetonitrile Reflux 12 - 24 70 - 85

Benzylami

ne

Nonadecyl

methanesu

lfonate

Triethylami

ne

Dichlorome

thane
25 8 - 16 80 - 90

Dibutylami

ne

Nonadecyl

methanesu

lfonate

K₂CO₃ DMF 60 - 80 10 - 20 75 - 85

Piperidine

Nonadecyl

methanesu

lfonate

Diisopropyl

ethylamine
Acetonitrile Reflux 6 - 12 85 - 95

Note: The yields are representative for the N-alkylation of amines with long-chain alkyl

sulfonates. Over-alkylation can be a side reaction, especially with primary amines. Using an

excess of the amine can help to minimize this.

Experimental Protocol: Synthesis of N-Nonadecylaniline
Materials:

Aniline (2.0 eq)

Nonadecyl methanesulfonate (1.0 eq)

Potassium carbonate (2.5 eq)

Anhydrous Acetonitrile

Ethyl acetate

Water
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Saturated aqueous sodium chloride solution (brine)

Anhydrous sodium sulfate

Procedure:

To a round-bottom flask, add Nonadecyl methanesulfonate, aniline, potassium carbonate,

and anhydrous acetonitrile.

Fit the flask with a reflux condenser and heat the mixture to reflux.

Maintain the reflux for 12-24 hours, monitoring the reaction progress by TLC.

After completion, cool the reaction mixture to room temperature.

Filter the solid potassium salts and wash the filter cake with ethyl acetate.

Combine the filtrate and washings and concentrate under reduced pressure.

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

Wash the organic solution with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl

acetate gradient) to yield pure N-nonadecylaniline.

Mandatory Visualizations
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Figure 1. Williamson Ether Synthesis Pathway.
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Figure 2. N-Alkylation of a Primary Amine.
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Figure 3. General Experimental Workflow.
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To cite this document: BenchChem. [Applications of Nonadecyl Methanesulfonate in Organic
Synthesis: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15622293#applications-of-nonadecyl-
methane-sulfonate-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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